![molecular formula C13H18Cl2O4 B14517128 2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene CAS No. 62582-01-8](/img/structure/B14517128.png)
2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene is an organic compound that belongs to the class of chlorinated aromatic ethers. This compound is characterized by the presence of two chlorine atoms and multiple ether linkages attached to a benzene ring. It is often used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene typically involves multiple steps, starting from simpler chlorinated benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is chlorinated to form 2,4-dichlorobenzene.
Etherification: The chlorinated benzene is then subjected to etherification reactions using ethoxymethanol and methoxypropanol under acidic or basic conditions to introduce the ethoxymethoxy and methoxypropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ether linkages can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of simpler ether derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the ethoxymethoxy and methoxypropoxy groups.
2,4-Dichloro-1-ethoxybenzene: Similar structure but lacks the methoxypropoxy group.
2,4-Dichloro-1-(3-methoxy-4-nitrophenoxy)benzene: Similar structure but contains a nitro group.
Uniqueness
2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene is unique due to the presence of both ethoxymethoxy and methoxypropoxy groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Propriétés
Numéro CAS |
62582-01-8 |
|---|---|
Formule moléculaire |
C13H18Cl2O4 |
Poids moléculaire |
309.18 g/mol |
Nom IUPAC |
2,4-dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene |
InChI |
InChI=1S/C13H18Cl2O4/c1-3-17-9-19-11(7-16-2)8-18-13-5-4-10(14)6-12(13)15/h4-6,11H,3,7-9H2,1-2H3 |
Clé InChI |
LKIPYSMANLFXQU-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC(COC)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
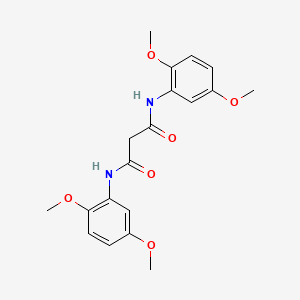

![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
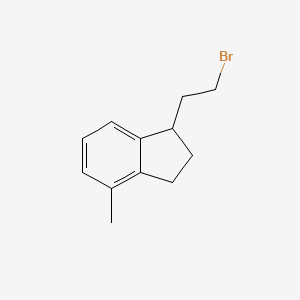
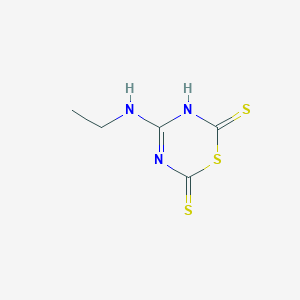
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
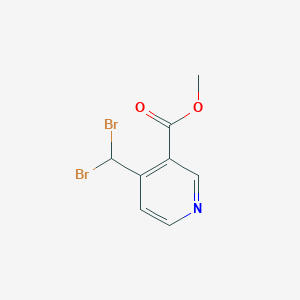

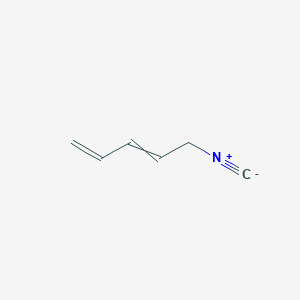
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)

